Cochlioquinone A
Overview
Description
Cochlioquinone A is a natural product derived from the fungus Cochliobolus sp. It belongs to the class of quinone compounds and is known for its diverse biological activities, including anti-leishmanial, anti-inflammatory, and anti-cancer properties . The compound has a complex structure characterized by a quinone moiety and various functional groups that contribute to its biological activity.
Mechanism of Action
Target of Action
Cochlioquinone A is a bioactive compound that has been identified as an inhibitor of diacylglycerol kinase (DGK) . DGK is an enzyme that plays a crucial role in the regulation of intracellular concentrations of diacylglycerol and phosphatidic acid, which are important second messengers in signal transduction pathways . Additionally, this compound has shown significant anti-leishmanial activity , indicating that it may also target the protozoan parasites causing leishmaniasis.
Mode of Action
This compound inhibits DGK activity in a competitive manner with ATP, and non-competitively with diacylglycerol . This inhibition leads to a reduction in the concentration of phosphatidic acid, a product of DGK activity .
Biochemical Pathways
The inhibition of DGK by this compound impacts the phosphatidylinositol signaling system , a critical pathway in cellular functions such as cell growth and survival . By reducing the concentration of phosphatidic acid, this compound can influence the balance of second messengers in this pathway .
Result of Action
The inhibition of DGK by this compound leads to a decrease in phosphatidic acid concentrations, which can affect various cellular processes. This includes the regulation of protein kinase C, a key player in controlling cell growth and survival . In terms of anti-leishmanial activity, this compound has been shown to exhibit significant inhibitory effects on the parasites causing leishmaniasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound was isolated from the fungus Drechslera sacchari , suggesting that its production might be influenced by the growth conditions of this fungus. Furthermore, the anti-leishmanial activity of this compound indicates that it can function effectively in the complex biological environment of a host organism infected with leishmaniasis .
Biochemical Analysis
Biochemical Properties
Cochlioquinone A interacts with key enzymes such as diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT) . It inhibits DGK with a Ki value of 3.1 µM and DGAT with an IC50 value of 5.6 µM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to reduce the concentration of phosphatidic acid in T cell lymphoma with an IC50 value of 3 µM . Additionally, this compound has been shown to induce apoptosis in multiple types of tumor cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules such as DGK and DGAT . By inhibiting these enzymes, this compound can exert its effects at the molecular level, leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathways of DGK and DGAT . By inhibiting these enzymes, it can potentially affect metabolic flux and metabolite levels within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cochlioquinone A involves multiple steps, starting from simple aromatic precursors. The key steps include:
Prenylation: Introduction of prenyl groups to the aromatic nucleus.
Decarboxylation and Hydroxylation: These steps modify the aromatic ring to introduce hydroxyl groups.
Cyclization: Formation of the quinone structure through cyclization reactions.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Cochliobolus sp. The fungus is cultured under specific conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cochlioquinone A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinone moiety to hydroquinone.
Substitution: Introduction of different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like bromine and chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Cochlioquinone A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active quinone derivatives.
Biology: Studied for its role in regulating autophagy and immune responses.
Medicine: Investigated for its potential as an anti-cancer and anti-leishmanial agent.
Industry: Explored for its use in developing natural pesticides and plant defense compounds
Comparison with Similar Compounds
Cochlioquinone A is unique due to its specific structure and biological activities. Similar compounds include:
Isothis compound: Exhibits similar anti-leishmanial activity but with different potency.
Anhydrothis compound: Lacks an oxygen atom at C-12, resulting in decreased anti-leishmanial activity compared to this compound.
Cochlioquinone B: Another derivative with distinct biological activities.
This compound stands out due to its potent biological activities and diverse applications in scientific research.
Properties
IUPAC Name |
[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYUCZPPVXEKW-MHUJPXPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346549 | |
Record name | Cochlioquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32450-25-2 | |
Record name | Cochlioquinone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cochlioquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of cochlioquinone A?
A1: this compound acts as a specific inhibitor of diacylglycerol kinase (DGK). [, ] This enzyme is responsible for phosphorylating diacylglycerol (DAG) to form phosphatidic acid (PA). By inhibiting DGK, this compound prevents the conversion of DAG to PA, leading to an accumulation of DAG. []
Q2: What are the downstream effects of this compound's inhibition of DGK?
A2: The accumulation of DAG, a secondary messenger, resulting from DGK inhibition has significant downstream effects. This includes the activation of protein kinase C (PKC), a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. []
Q3: Does this compound affect other enzymes involved in DAG metabolism?
A3: Research indicates that this compound exhibits specificity for DGK and does not inhibit other enzymes involved in DAG metabolism, such as phospholipase C or epidermal growth factor receptor-associated protein tyrosine kinase. []
Q4: What is the significance of this compound's interaction with the [3H]ivermectin binding site?
A5: this compound has demonstrated competitive inhibition of specific [3H]ivermectin binding sites. This suggests that both molecules might share a common membrane receptor, potentially contributing to this compound's nematocidal activity. []
Q5: What cellular changes were observed in T cell lymphoma cells treated with this compound?
A6: Treatment of T cell lymphoma cells with this compound led to a decrease in phosphatidic acid concentration and a concurrent increase in the phosphorylation of an 80 kDa protein, a known substrate of PKC. [] This further supports the notion that this compound activates PKC by increasing DAG levels.
Q6: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C28H36O7, and its molecular weight is 484.58 g/mol. [, ]
Q7: What is the core structure of this compound?
A8: this compound features a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain. []
Q8: What are some known derivatives of this compound?
A9: Several derivatives of this compound have been identified, including cochlioquinone B, isothis compound, isocochlioquinone C, anhydrothis compound, and cochlioquinone F. [, , , , , , ] These derivatives often differ in the oxidation state or substitution pattern of the core structure.
Q9: What are some of the reported biological activities of this compound?
A10: this compound has exhibited various biological activities, including: * Nematocidal activity: Effective against certain nematodes. [, ] * Acyl-CoA: cholesterol acyltransferase (ACAT) inhibition: Potentially impacting cholesterol metabolism. [, ] * Anti-angiogenic activity: Inhibiting the formation of new blood vessels. [, ] * Antimalarial activity: Demonstrating activity against Plasmodium falciparum. [, ] * Induction of apoptosis: Triggering programmed cell death in cancer cells. [] * Inhibition of mitochondrial NADH-ubiquinone reductase: Potentially interfering with cellular respiration. [, ] * Regulation of autophagy: Modulating the cellular degradation process. [, ]
Q10: Are there any potential applications of this compound in agriculture?
A11: this compound and its derivatives have shown potential as biopesticides. For instance, they exhibit phytotoxic activity against various plant pathogens, including those affecting finger millet and rice. [, , , , , ]
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